N'-(2,2-diphenylacetyl)propanehydrazide
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Overview
Description
N’-(2,2-diphenylacetyl)propanehydrazide is an organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is characterized by the presence of a hydrazide functional group attached to a diphenylacetyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylacetyl)propanehydrazide typically involves the reaction of 2,2-diphenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production of N’-(2,2-diphenylacetyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylacetyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new hydrazide derivatives .
Scientific Research Applications
N’-(2,2-diphenylacetyl)propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,2-diphenylacetyl)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N’-(2,2-diphenylacetyl)propanohydrazide: A closely related compound with similar structural features and chemical properties.
Flurbiprofen hydrazide-hydrazones: These compounds share the hydrazide functional group and are studied for their anticancer and antiviral activities.
Uniqueness
N’-(2,2-diphenylacetyl)propanehydrazide is unique due to its specific diphenylacetyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N'-(2,2-diphenylacetyl)propanehydrazide |
InChI |
InChI=1S/C17H18N2O2/c1-2-15(20)18-19-17(21)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
JFNSGQSTAXYTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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